Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring, a sulfamoyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves the reaction of 2-methoxybenzenesulfonamide with 4-methylphenylthiophene-2-carboxylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-sulfamoyl-2-thiophenecarboxylate
Uniqueness
Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the 2-methoxyphenyl and 4-methylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C20H19NO5S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C20H19NO5S2/c1-13-8-10-14(11-9-13)15-12-27-18(20(22)26-3)19(15)28(23,24)21-16-6-4-5-7-17(16)25-2/h4-12,21H,1-3H3 |
InChI Key |
HMDVELYJPXXEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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